4-Pyrimidin-2-ylbenzoyl chloride

Übersicht

Beschreibung

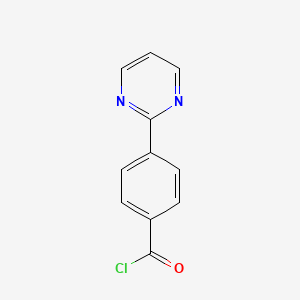

4-Pyrimidin-2-ylbenzoyl chloride is an organic compound with the molecular formula C₁₁H₇ClN₂O and a molecular weight of 218.64 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a pyrimidine ring at the 2-position. This compound is primarily used in research and development, particularly in the field of proteomics .

Vorbereitungsmethoden

The synthesis of 4-Pyrimidin-2-ylbenzoyl chloride typically involves the reaction of 4-pyrimidin-2-ylbenzoic acid with thionyl chloride or oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

4-Pyrimidin-2-ylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. These reactions typically occur under mild conditions with the use of a base like triethylamine or pyridine.

Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form 4-pyrimidin-2-ylbenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Bases: Triethylamine, pyridine

Solvents: Tetrahydrofuran, dichloromethane

Reducing Agents: Lithium aluminum hydride

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 4-Pyrimidin-2-ylbenzoyl chloride lies in its potential as a building block for drug development. Its structure allows for various chemical modifications, which can lead to the synthesis of novel therapeutic agents. The compound's reactivity with biological molecules facilitates the formation of conjugates that may improve drug delivery systems.

Case Studies in Drug Development

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive acyl chloride group. This functionality allows it to participate in various substitution reactions, enabling the introduction of diverse functional groups onto the molecule.

Synthetic Applications

- Building Block for Complex Molecules : this compound can be utilized to synthesize more complex structures with potential applications in pharmaceuticals and agrochemicals.

- Comparison with Similar Compounds : A comparison with structurally similar compounds such as 4-Pyridin-2-ylbenzoyl chloride and 2-Pyrimidinylbenzoic acid highlights its unique reactivity profiles and potential biological activities (see Table 1).

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Pyridin-2-ylbenzoyl chloride | Pyridine ring instead of pyrimidine | Different biological activities |

| Benzoyl chloride | Simple aromatic acyl chloride | Commonly used as an acylating agent |

| 2-Pyrimidinylbenzoic acid | Carboxylic acid instead of acyl chloride | Different reactivity due to functional group |

Material Science

In material science, this compound's ability to undergo further functionalization makes it valuable for developing new materials with specific properties.

Applications in Material Development

The compound's structural features allow it to be integrated into polymers or other materials, potentially enhancing their properties or introducing new functionalities. Research is ongoing to explore these possibilities further.

Wirkmechanismus

The mechanism of action of 4-Pyrimidin-2-ylbenzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in various biochemical assays and synthetic processes .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Benzoyl Chloride: Lacks the pyrimidine ring, limiting its reactivity and applications.

4-Pyrimidin-2-ylbenzoic Acid: The carboxylic acid derivative, which is less reactive compared to the acyl chloride.

Biologische Aktivität

4-Pyrimidin-2-ylbenzoyl chloride is an organic compound notable for its structural features, including a benzoyl chloride group attached to a pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. Here, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : 224.65 g/mol

- Functional Groups : The compound features a reactive acyl chloride group (C-Cl) and a pyrimidine ring, which is known for its role in various biological systems, including DNA and RNA structures.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The acyl chloride group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This reactivity allows it to modify biological pathways, potentially influencing enzyme activity or receptor interactions.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Its ability to form covalent bonds could lead to irreversible inhibition, making it a candidate for further exploration in enzyme-targeted therapies.

Drug Delivery Systems

This compound has been investigated for its role in enhancing drug delivery systems. By forming conjugates with peptides or other biomolecules, it may improve the bioavailability and targeting of therapeutic agents.

Case Studies and Research Findings

-

Synthesis and Reactivity Studies :

- A study highlighted the synthesis of this compound and its reactivity towards amino acids, suggesting potential applications in peptide synthesis and modification .

-

Potential Applications in Drug Discovery :

- The versatility of the acyl chloride functional group allows for further chemical modifications that could lead to novel drug candidates. This property has been noted as a significant advantage in medicinal chemistry .

-

Comparative Analysis with Related Compounds :

- A comparative study examined the biological activities of structurally similar compounds, such as 4-pyridin-2-ylbenzoyl chloride and 2-pyrimidinylbenzoic acid. These compounds exhibited varying degrees of enzyme inhibition and antimicrobial activity, providing insights into the unique characteristics of this compound .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Pyridin-2-ylbenzoyl chloride | Pyridine ring instead of pyrimidine | Different biological activities |

| Benzoyl chloride | Simple aromatic acyl chloride | Commonly used as an acylating agent |

| 2-Pyrimidinylbenzoic acid | Carboxylic acid instead of acyl chloride | Different reactivity due to functional group |

Eigenschaften

IUPAC Name |

4-pyrimidin-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFRTZZTRGGBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610695 | |

| Record name | 4-(Pyrimidin-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679806-84-9 | |

| Record name | 4-(Pyrimidin-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.